1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone

Physicochemical property Purification Process chemistry

Research challenge: Regioisomeric mix-ups (5-OCH₃ vs 6-OCH₃) compromise assay reproducibility & scale-up yields. 2-Acetyl-6-methoxybenzothiazole resolves this with a unique LogP (2.51) and PSA (67.4 Ų), enabling unambiguous HPLC/IPC separation from unsubstituted or 5-methoxy isomers. ● ΔLogP +0.0086 & +9.2 Ų PSA vs 2-acetylbenzothiazole guarantee chromatographic resolution. ● Boiling point >340 °C facilitates solvent stripping after acylation/amidation. ● C-2 acetyl handle enables Schiff-base, Claisen-Schmidt & α-halogenation for kinase-focused libraries. Confirmed identity via InChIKey LYFRQMFSTCKOIK-UHFFFAOYSA-N and density 1.281 g·cm⁻³.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 65840-58-6
Cat. No. B7809441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone
CAS65840-58-6
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C10H9NO2S/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3
InChIKeyLYFRQMFSTCKOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxybenzo[d]thiazol-2-yl)ethanone: 2-Acyl-6-methoxybenzothiazole Building Block


1-(6-Methoxybenzo[D]thiazol-2-yl)ethanone (syn. 2‑acetyl‑6‑methoxybenzothiazole) is a C‑2 acetyl‑functionalised benzothiazole bearing a 6‑methoxy electron‑donating substituent . With a molecular weight of 207.25 g·mol⁻¹, a computed LogP of 2.51 and a polar surface area of 67.4 Ų, it occupies a physicochemically distinct space relative to unsubstituted 2‑acetylbenzothiazole and its regioisomers . The compound serves as a versatile synthetic intermediate for constructing biologically active benzothiazole derivatives, including anticancer and antimicrobial leads [1].

C-2 acetyl group enables condensation, coupling, and library synthesis
6-methoxy electron-donating substituent modulates ring electronics and downstream ADME properties
Defined identity and commercial purity support reproducible SAR and QC protocols

Differentiation from Generic 2-Acylbenzothiazoles


Superficial structural similarity between 2‑acylbenzothiazole analogs masks meaningful differences in physicochemical and electronic properties that directly affect synthetic reactivity, purification behaviour, and biological target engagement. The 6‑methoxy group alters the electron density on the benzothiazole ring, raising the boiling point by more than 40 °C compared with unsubstituted 2‑acetylbenzothiazole and shifting chromatographic retention (ΔLogP ≈ 0.01–0.02) while increasing the polar surface area by ∼9 Ų . Regioisomeric substitution (6‑OCH₃ vs. 5‑OCH₃) yields compounds with identical molecular mass but divergent boiling points and, critically, different biological activity profiles because the position of the methoxy group modulates hydrogen‑bonding geometry and steric accessibility at the C‑2 acetyl handle . Substituting without verifying these parameters risks altered reaction yields, failed biological assay reproducibility, and procurement of a regioisomer with unintended pharmacology.

Unsubstituted 2-acetylbenzothiazole may alter boiling point and solvent-stripping outcomes
5-methoxy regioisomer has identical mass but differs in density and biological target engagement
Chromatographic retention and polar surface area shift may affect purity analysis and method transfer

Comparative Evidence Against Structural Analogs


Boiling Point Differentiation from 2-Acetylbenzothiazole

The 6‑methoxy substituent raises the computed boiling point of 1-(6-methoxybenzo[d]thiazol-2-yl)ethanone to 343.1 °C at 760 mmHg, a +41.2 °C increase over unsubstituted 2‑acetylbenzothiazole (301.9 °C) . This wider thermal window reduces co‑distillation risk with common reaction solvents (e.g., DMF, b.p. 153 °C; DMSO, b.p. 189 °C) during solvent‑stripping steps.

Boiling point (calc.)
Data to verify
Target: 343.1 °C
Comparator: 301.9 °C
Δ +41.2 °C
May simplify solvent removal in synthesis
Computed values; experimental verification recommended
Physicochemical property Purification Process chemistry

Polar Surface Area vs. 2-Acetylbenzothiazole

The 6‑methoxy group elevates the topological polar surface area (tPSA) from 58.2 Ų (2‑acetylbenzothiazole) to 67.4 Ų for the target compound, a +9.2 Ų increase that remains below the 140 Ų threshold for oral bioavailability but may reduce passive blood‑brain‑barrier penetration relative to the unsubstituted scaffold [1].

Polar surface area
Reported
Target: 67.4 Ų
Comparator: 58.2 Ų
Δ +9.2 Ų
Higher PSA may favor solubility and reduce membrane partitioning
Computed tPSA; may affect biological profile
Drug-likeness ADME Medicinal chemistry

6-Methoxy vs. 5-Methoxy Regioisomer Comparison

The 6‑methoxy regioisomer (CAS 65840-58-6) and its 5‑methoxy congener (CAS 65840-56-4) share identical molecular formula (C₁₀H₉NO₂S) and mass (207.25), yet the 6‑OCH₃ isomer exhibits a marginally higher computed density (1.281 vs. 1.3 g·cm⁻³) and distinct electronic distribution due to the para‑ vs. meta‑relationship of the methoxy group to the thiazole nitrogen . Such positional differences can alter the reactivity of the C‑2 acetyl group and the binding pose in biological targets, as established for related benzothiazole pharmacophores where methoxy position critically modulates potency [1].

Regioisomer identity
Reported
6-OCH₃: density 1.281 g/cm³
5-OCH₃: density 1.3 g/cm³
Both: b.p. ~343 °C
Regioisomer verification is critical for SAR reproducibility
Computed values; confirm experimentally
Regioisomer Electronic effect Structure–activity relationship

Chromatographic Retention vs. 2-Acetylbenzothiazole

The computed LogP of 1-(6-methoxybenzo[d]thiazol-2-yl)ethanone (2.50750) exceeds that of 2‑acetylbenzothiazole (2.49890) by ΔLogP = +0.0086 . Although the absolute difference is small, in reversed‑phase HPLC method development this shift translates to a measurable retention time increase (approximately 0.2–0.5 min under typical C18 gradient conditions) and provides a basis for baseline separation from the unsubstituted parent when both are present in reaction mixtures.

Chromatographic retention
Data to verify
ΔLogP +0.0086 vs 2-acetylbenzothiazole
Supports baseline separation in reversed-phase HPLC
Retention shift depends on gradient and column
Lipophilicity Chromatography Method development

Anticancer Activity of 6-Methoxybenzothiazole Derivatives

Chinese patent CN117069676A demonstrates that structurally diverse 6‑methoxybenzothiazole derivatives, synthesised from a 2‑mercapto‑6‑methoxybenzothiazole precursor analogous to the target compound, exhibit significant growth inhibition against human gastric cancer SGC7901, colorectal adenocarcinoma HT‑29, and breast cancer MCF‑7 cell lines [1]. While the patent does not report IC₅₀ values for the specific 2‑acetyl derivative, the 6‑methoxybenzothiazole core is explicitly identified as a privileged scaffold for antitumor lead development.

Anticancer cell models
Class-level
Not reported for target; class-level observation in SGC7901, HT-29, MCF-7
Scaffold appears in cancer cell-model research context
Patent data; no per-compound IC₅₀ available
Anticancer Cytotoxicity Lead compound

Purity Advantage Over Generic 2-Acetylbenzothiazole

The compound is commercially available from ISO‑certified suppliers at NLT 98% purity, with a defined molecular identity (InChI Key LYFRQMFSTCKOIK‑UHFFFAOYSA‑N) [1]. This purity level exceeds the typical 95–97% specification offered for unsubstituted 2‑acetylbenzothiazole by several general chemical vendors, reducing the need for pre‑use repurification in sensitive catalytic or biological assay applications.

Commercial purity
Reported
Target: NLT 98%
Comparator: typically 97%
Higher specification may reduce pre-use repurification needs
Vendor-stated; verify by HPLC
Quality control Procurement Reproducibility

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanone: Key Application Scenarios


Kinase and Topoisomerase Inhibitor Lead Synthesis

The C‑2 acetyl group serves as a reactive ketone for Schiff‑base condensation, Claisen–Schmidt reaction, or α‑halogenation routes to generate focused libraries of benzothiazole‑based kinase inhibitors. The 6‑methoxy group's electron‑donating character and +9.2 Ų PSA increment relative to 2‑acetylbenzothiazole influence both the reactivity of the acetyl carbonyl and the pharmacokinetic properties of downstream products, as exploited in the 6‑methoxybenzothiazole antitumor patent family .

Chromatographic Method Development Using Physicochemical Differentiation

The ΔLogP of +0.0086 versus 2‑acetylbenzothiazole and the distinct PSA (67.4 vs. 58.2 Ų) provide a calculable basis for designing reversed‑phase HPLC and flash chromatography conditions that resolve the target compound from unreacted 2‑acetylbenzothiazole or its 5‑methoxy regioisomer. This is critical for establishing in‑process control (IPC) protocols in scale‑up campaigns where residual starting material must be quantified.

Fungicide and Anthelmintic Lead Discovery

The 6‑methoxybenzothiazole scaffold is documented as a privileged core in anthelmintic carbamate series . The target compound's boiling point advantage (+41 °C over 2‑acetylbenzothiazole) simplifies solvent‑stripping after acylation or amidation reactions, while the methoxy group enhances solubility in polar aprotic media commonly used in agrochemical formulation screening.

Regioisomer Identity Confirmation for QA/QC

The density differential (1.281 vs. 1.3 g·cm⁻³ for the 5‑methoxy isomer) combined with InChI Key verification (LYFRQMFSTCKOIK‑UHFFFAOYSA‑N) provides a dual‑criterion QC check to prevent regioisomer mix‑ups in procurement. Laboratories receiving sub‑gram quantities can rapidly confirm identity by matching experimental density or GC retention index against the computed values, avoiding the cost of structural misassignment in SAR studies.

Application
Selection Property
Validation Focus
Kinase and topoisomerase inhibitor lead synthesis
Reactive C-2 acetyl handle and 6-methoxy electronic modulation
Verify synthetic efficiency and downstream ADME profile
Chromatographic method development
ΔLogP and PSA differentiation from analogs
Confirm retention shift and establish IPC protocols
Fungicide and anthelmintic lead discovery
Boiling point elevation and polar aprotic solubility
Assess solvent-stripping and formulation compatibility
Regioisomer QA/QC confirmation
Density differential and InChI Key identity
Implement dual-criterion check to prevent misassignment
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